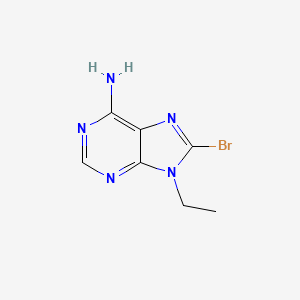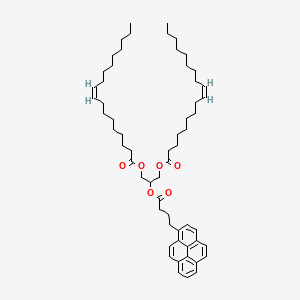
Methylbenzethonium chloride
描述
Methylbenzethonium chloride is a quaternary ammonium compound widely used as a preservative and disinfectant in various personal care and healthcare products. It is known for its broad-spectrum antibacterial activity against bacteria, viruses, and fungi, making it suitable for applications in cosmetics and pharmaceutical formulations to prevent microbial growth .
准备方法
Synthetic Routes and Reaction Conditions: Methylbenzethonium chloride is synthesized through a series of chemical reactions involving the alkylation of benzyl chloride with dimethylamine, followed by the reaction with 2-(2-(3-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl chloride. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and require controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity. The use of advanced techniques like thin-layer chromatography (TLC) ensures the quality and consistency of the compound .
化学反应分析
Types of Reactions: Methylbenzethonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium compounds, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .
科学研究应用
Methylbenzethonium chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Employed in studies involving cell death-inducing small molecules and as an antimicrobial agent in microbiological research.
Medicine: Investigated for its potential use in topical treatments for cutaneous leishmaniasis and other skin infections.
Industry: Utilized as a preservative and disinfectant in personal care products, pharmaceuticals, and cosmetics
作用机制
The mechanism of action of methylbenzethonium chloride involves disrupting the cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of the lipid bilayers, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, making it effective against a broad spectrum of microorganisms .
相似化合物的比较
- Benzethonium chloride
- Benzalkonium chloride
- Hexadecyltrimethylammonium bromide
Comparison: Methylbenzethonium chloride is unique due to its specific chemical structure, which includes a benzyl group and a long alkyl chain. This structure imparts distinct antimicrobial properties and makes it particularly effective as a preservative and disinfectant. Compared to benzethonium chloride and benzalkonium chloride, this compound has a broader spectrum of activity and is more effective against certain types of bacteria and fungi .
属性
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101912-16-7, 1320-44-1, 25155-18-4 | |
| Record name | Quat 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylbenzethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methylbenzethonium chloride?
A1: this compound is a quaternary ammonium salt that acts as a cationic surfactant and antiseptic. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to leakage of cellular contents and ultimately cell death. [, , ]
Q2: Does this compound specifically target certain types of microorganisms?
A2: While this compound exhibits broad-spectrum antimicrobial activity, it has shown efficacy against urea-splitting organisms, including those responsible for diaper rash (ammonia dermatitis). [] Studies also highlight its activity against various Leishmania species, both in vitro and in vivo. [, , , , , , ]
Q3: Are there any known downstream effects on host cells or tissues following this compound exposure?
A3: this compound can induce an inflammatory response in treated tissues. In a study on mice treated with a this compound and paromomycin ointment, a severe inflammatory response was observed at the treatment site after four days. [] Additionally, some clinical studies reported local reactions like burning, pruritus, and vesicle formation in patients treated with topical formulations containing this compound. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H44ClNO2, and its molecular weight is 446.13 g/mol. [, ]
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided research does not offer detailed spectroscopic data, it does mention the use of enzyme analysis to differentiate between susceptible and resistant Leishmania major promastigotes. This suggests the application of techniques like enzyme electrophoresis for characterizing the compound's effects. []
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research focuses on this compound's antiseptic and antiparasitic properties. No information suggests it possesses catalytic properties or applications.
Q7: How do structural modifications of this compound influence its activity?
A8: While the provided research doesn't delve into specific structural modifications of this compound, it does highlight the importance of its combination with other agents like paromomycin and gentamicin for enhanced efficacy against cutaneous leishmaniasis. [, , , , , ] This suggests that exploring structural analogs in combination therapies could be a promising avenue for future research.
Q8: What is known about the stability of this compound under various conditions?
A8: Although the research doesn't explicitly address this compound's stability under different conditions, its use in topical formulations suggests a degree of stability at room temperature. Further research is needed to understand its stability profile in detail.
Q9: What is the absorption and distribution profile of this compound?
A10: The provided research primarily focuses on topical applications of this compound. There is limited information on its systemic absorption and distribution. One study on infants and children suggested that this compound applied topically as a dusting powder or ointment does not pose a significant risk of toxicity through transcutaneous absorption. []
Q10: What in vitro and in vivo models have been used to study this compound's efficacy?
A11: Research demonstrates the use of in vitro models like promastigote and amastigote cultures of various Leishmania species to assess this compound's antiparasitic activity. [, , , , ] Animal models, particularly BALB/c mice infected with Leishmania species, have been instrumental in evaluating the efficacy of topical this compound formulations against cutaneous leishmaniasis. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)

![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)

![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)

![(14Z)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1234848.png)


![[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate](/img/structure/B1234853.png)

